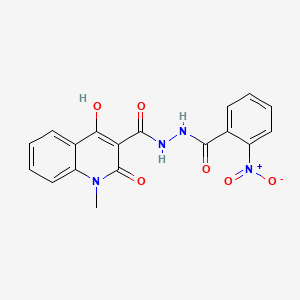![molecular formula C18H13ClN4O4 B604623 N-(4-CHLORO-2-NITROPHENYL)-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE CAS No. 204773-02-4](/img/structure/B604623.png)
N-(4-CHLORO-2-NITROPHENYL)-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-CHLORO-2-NITROPHENYL)-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group, a hydroxy group, and a dihydropyrido[1,2-a]benzimidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-NITROPHENYL)-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of o-phenylenediamine with formic acid, iron powder, and ammonium chloride to form the benzimidazole core . The chloro-nitrophenyl group is introduced through a nucleophilic substitution reaction using 4-chloro-2-nitroaniline as a starting material . The hydroxy group is then added via a hydroxylation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to increase yield and reduce reaction time . Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-CHLORO-2-NITROPHENYL)-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone derivative.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-CHLORO-2-NITROPHENYL)-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A simpler analog with a wide range of biological activities.
4-chloro-2-nitroaniline: Shares the chloro-nitrophenyl group but lacks the benzimidazole core.
Hydroxybenzimidazole: Contains the benzimidazole core with a hydroxy group but lacks the chloro-nitrophenyl group.
Uniqueness
N-(4-CHLORO-2-NITROPHENYL)-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
204773-02-4 |
|---|---|
Molekularformel |
C18H13ClN4O4 |
Molekulargewicht |
384.8g/mol |
IUPAC-Name |
N-(4-chloro-2-nitrophenyl)-3-hydroxy-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H13ClN4O4/c19-10-5-6-12(14(9-10)23(26)27)21-18(25)16-15(24)7-8-22-13-4-2-1-3-11(13)20-17(16)22/h1-6,9,24H,7-8H2,(H,21,25) |
InChI-Schlüssel |
XSDDHTVADWGHEC-UHFFFAOYSA-N |
SMILES |
C1CN2C3=CC=CC=C3N=C2C(=C1O)C(=O)NC4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N'-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B604541.png)
![4-bromo-N'-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B604542.png)

![9,10-Dimethyl-6-phenylbenzo[a]phenazin-5-ol](/img/structure/B604548.png)
![ethyl 4-isobutyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B604550.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B604554.png)



![N-[4-(hexyloxy)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604559.png)
![2-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL](/img/structure/B604561.png)
![(5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B604562.png)
![6-(4-Bromophenyl)benzo[a]phenazin-5-ol](/img/structure/B604563.png)
